4-Amino-2-methylthio-5-nitrothiazole
Overview
Description
4-Amino-2-methylthio-5-nitrothiazole is a heterocyclic organic compound characterized by the presence of a thiazole ring, an amino group, a nitro group, and a methylthio group. This compound is known for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-methylthio-5-nitrothiazole typically involves the reaction of 2-aminothiazole with methyl iodide and nitric acid under controlled conditions. The reaction proceeds through the formation of an intermediate thiazole derivative, which is then nitrated to introduce the nitro group.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the following steps:
Formation of 2-aminothiazole: This is achieved by reacting thiourea with chloroacetic acid.
Methylation: The amino group of 2-aminothiazole is methylated using methyl iodide.
Nitration: The methylated thiazole is then nitrated using nitric acid to introduce the nitro group.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-methylthio-5-nitrothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are employed.
Substitution: Nucleophilic substitution reactions are carried out using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: The major product is typically the corresponding sulfonic acid derivative.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products include various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
4-Amino-2-methylthio-5-nitrothiazole is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Amino-2-methylthio-5-nitrothiazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it may interact with cellular pathways involved in cell growth and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
4-Amino-2-methylthio-5-nitrothiazole is structurally similar to other thiazole derivatives, such as 2-amino-5-nitrothiazole and 2-methylthio-5-nitrothiazole. its unique combination of functional groups gives it distinct chemical and biological properties. Unlike its analogs, this compound exhibits enhanced reactivity and stability, making it more suitable for certain applications.
List of Similar Compounds
2-Amino-5-nitrothiazole
2-Methylthio-5-nitrothiazole
4-Amino-5-nitrothiazole
2-Amino-4-methylthiothiazole
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Properties
IUPAC Name |
2-methylsulfanyl-5-nitro-1,3-thiazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S2/c1-10-4-6-2(5)3(11-4)7(8)9/h5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCLHYJMLDEAHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(S1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375676 | |
Record name | 4-Amino-2-methylthio-5-nitrothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127346-42-3 | |
Record name | 4-Amino-2-methylthio-5-nitrothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 127346-42-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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